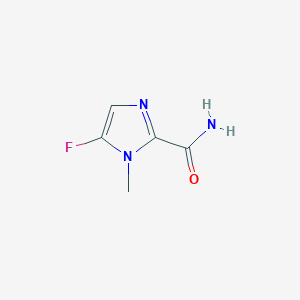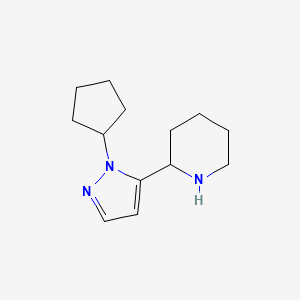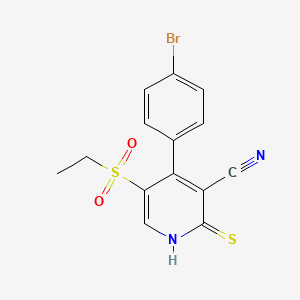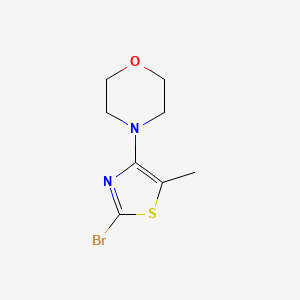
2-(Ethylsulfonyl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-1-morpholinoethanone is an organic compound that features a morpholine ring and an ethylsulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-morpholinoethanone typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfone derivatives are known to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-1-morpholinoethanone: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylsulfonyl)ethylamine: Contains an ethylsulfonyl group but lacks the morpholine ring.
2-(Trimethylsilyl)ethanesulfonyl: Used in amine protection and activation.
Uniqueness
2-(Ethylsulfonyl)-1-morpholinoethanone is unique due to the presence of both the morpholine ring and the ethylsulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(11,12)7-8(10)9-3-5-13-6-4-9/h2-7H2,1H3 |
InChI Key |
CGQWJJMFTXWKSD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)




![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)



